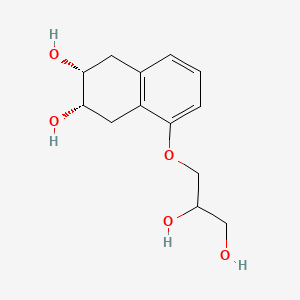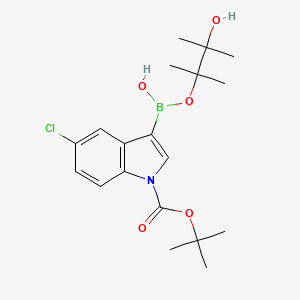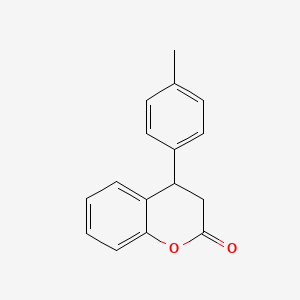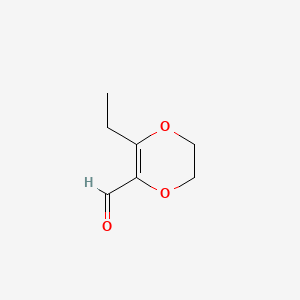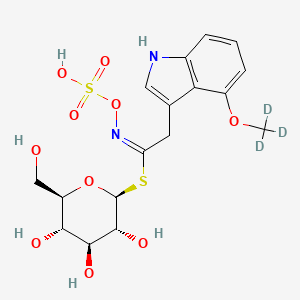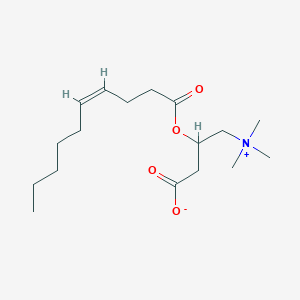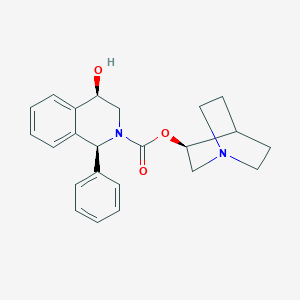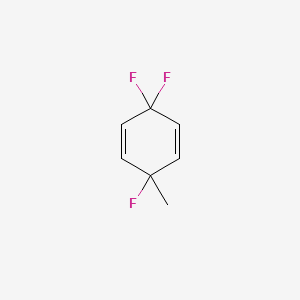
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a cyclohexa-1,4-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene typically involves the trifluoromethylation of cyclohexa-1,4-diene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficient and cost-effective synthesis. The exact methods and conditions can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, in electrophilic addition reactions, the compound can form allylic carbocations, which are stabilized by resonance . These intermediates can then undergo further transformations, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trifluoro-6-methylcyclohexane: A fully hydrogenated analog of 3,3,6-Trifluoro-6-methylcyclohexa-1,4-diene.
3,3,6-Trifluoro-6-methylcyclohexa-1,3-diene: A positional isomer with different double bond locations.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on a cyclohexa-1,4-diene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H7F3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3,3,6-trifluoro-6-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-6(8)2-4-7(9,10)5-3-6/h2-5H,1H3 |
InChI Key |
ZSZZPWISIYVEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C=C1)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


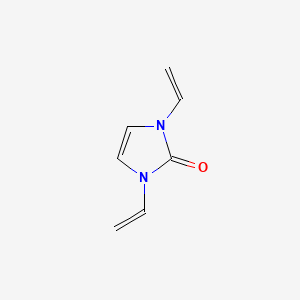

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
